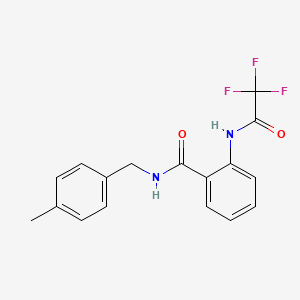

2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6

Vue d'ensemble

Description

Glucosylsphingosine 13C6 (d18:1): est une forme enrichie isotopiquement de la 1-β-D-glucosylsphingosine. C'est un dérivé lysolipidique du glucosylcérébroside, utilisé comme étalon interne pour la quantification de la 1-β-D-glucosylsphingosine par chromatographie gazeuse ou chromatographie en phase liquide-spectrométrie de masse . Ce composé est important en biochimie lipidique et en recherche neuroscientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la Glucosylsphingosine 13C6 (d18:1) implique l'enrichissement isotopique de la 1-β-D-glucosylsphingosine. Le processus comprend généralement l'incorporation d'isotopes de carbone-13 dans la molécule de glucosylsphingosine . Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le chloroforme, le méthanol et l'éthanol .

Méthodes de production industrielle: La production industrielle de la Glucosylsphingosine 13C6 (d18:1) est effectuée dans des conditions contrôlées afin de garantir une pureté élevée et un enrichissement isotopique. Le composé est formulé sous forme solide et stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La Glucosylsphingosine 13C6 (d18:1) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'azoture de sodium ou le cyanure de potassium.

Produits majeurs: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de glucosylsphingosine avec des groupes fonctionnels supplémentaires contenant de l'oxygène .

Applications de la recherche scientifique

La Glucosylsphingosine 13C6 (d18:1) a une large gamme d'applications en recherche scientifique:

Médecine: Servait de biomarqueur pour la maladie de Gaucher, un trouble de stockage lysosomal.

Industrie: Utilisé dans le développement de produits pharmaceutiques ciblant les maladies liées aux lipides.

Mécanisme d'action

Le mécanisme d'action de la Glucosylsphingosine 13C6 (d18:1) implique son interaction avec la glucocérébrosidase, une enzyme responsable de la dégradation du glucosylcéramide . En inhibant cette enzyme, le composé diminue l'activité de la glucocérébrosidase de manière dose-dépendante, ce qui est crucial pour l'étude de la maladie de Gaucher .

Applications De Recherche Scientifique

13C6 Glucosylsphingosine (d18:1) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of glucosylsphingosine.

Biology: Plays a role in studying lipid metabolism and the function of lysolipids in biological systems.

Medicine: Serves as a biomarker for Gaucher disease, a lysosomal storage disorder.

Industry: Utilized in the development of pharmaceuticals targeting lipid-related diseases.

Mécanisme D'action

The mechanism of action of 13C6 Glucosylsphingosine (d18:1) involves its interaction with glucocerebrosidase, an enzyme responsible for the breakdown of glucosylceramide . By inhibiting this enzyme, the compound decreases the activity of glucocerebrosidase in a dose-dependent manner, which is crucial for studying Gaucher disease .

Comparaison Avec Des Composés Similaires

Composés similaires:

1-β-D-Glucosylsphingosine (d181): La forme non enrichie isotopiquement du composé.

Glucosylcéramide: Un précurseur de la glucosylsphingosine, impliqué dans des voies métaboliques similaires.

Unicité: La Glucosylsphingosine 13C6 (d18:1) est unique en raison de son enrichissement isotopique, ce qui en fait un étalon interne idéal pour une quantification précise dans des techniques analytiques comme la spectrométrie de masse .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-DBGPLVPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

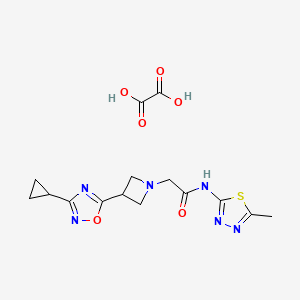

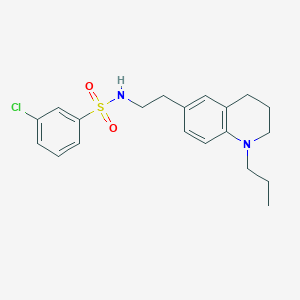

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)

![1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2669387.png)